1-(6-Bromobenzo[b]thiophen-2-yl)ethanone
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Overview
Description
1-(6-Bromobenzo[b]thiophen-2-yl)ethanone is an organic compound with the molecular formula C10H7BrOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Bromobenzo[b]thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of benzothiophene derivatives. For instance, 2-acetylbenzothiophene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The reaction mixture is stirred at low temperatures, and the brominating agent is added dropwise to ensure a controlled reaction. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromobenzo[b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(6-Bromobenzo[b]thiophen-2-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-thienyl)ethanone: Another brominated thiophene derivative with similar reactivity.
1-Bromo-2-ethynylbenzene: A brominated benzene derivative used in similar synthetic applications.
Uniqueness
1-(6-Bromobenzo[b]thiophen-2-yl)ethanone is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C10H7BrOS |
---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
1-(6-bromo-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H7BrOS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3 |
InChI Key |
DMLYEOVWNNHIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
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